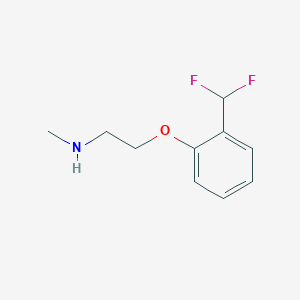
2,2,2-trifluoro-1-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-1-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H9F3N4O2 and its molecular weight is 250.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
One significant area of research for compounds related to 2,2,2-trifluoro-1-(3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one is in antimicrobial applications. A study showed that substituted 1,2,3-triazoles exhibited antimicrobial activity, pointing towards the potential of these compounds in medical research and pharmacology (Holla et al., 2005).
Synthesis and Characterization
The process of synthesis and characterization of related triazole compounds is an active field. Studies have focused on the creation of such compounds using various chemical reactions and analyzing their properties using techniques like NMR, IR, and mass spectrometry. This research is fundamental for understanding the potential applications of these compounds in various fields, including medicinal chemistry (Govindhan et al., 2017).
Application in Synthesis of Novel Compounds
Research has also explored the use of trifluoromethylated β-acetal-diols and related compounds in synthesizing novel chemical structures. These studies highlight the synthetic versatility and potential applications of these compounds in creating diverse molecular architectures, which can be useful in various chemical industries (Zanatta et al., 2001).
Potential in Drug Development
Compounds within this chemical family have shown promise in drug development, especially in the synthesis of new pharmaceutical agents. Their structural properties make them suitable candidates for modification and optimization in medicinal chemistry (Latthe et al., 2007).
Catalytic Applications
These compounds have potential applications in catalysis. Research into their synthesis and reactivity could lead to their use as catalysts in various chemical reactions, enhancing the efficiency and selectivity of these processes (Bai et al., 2017).
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-[3-[4-(hydroxymethyl)triazol-1-yl]azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N4O2/c9-8(10,11)7(17)14-2-6(3-14)15-1-5(4-16)12-13-15/h1,6,16H,2-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZPIMIOTUPKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)N2C=C(N=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

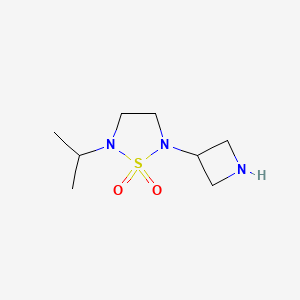

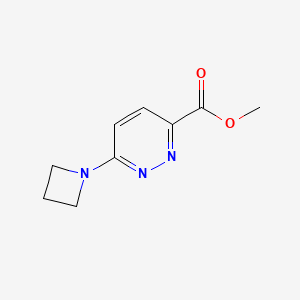


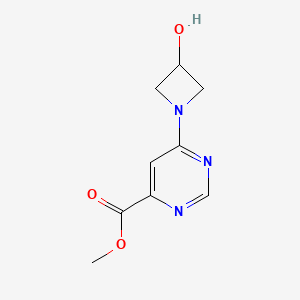
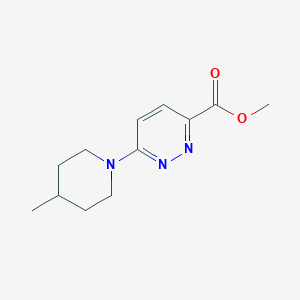
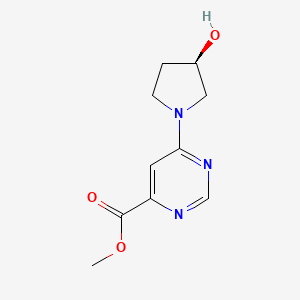
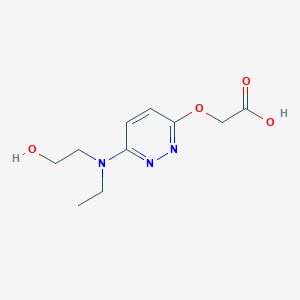
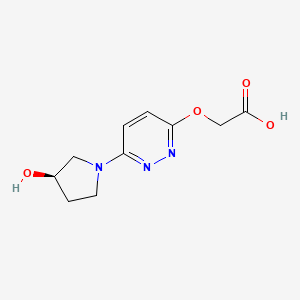
![5-Methyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1481183.png)

